3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride
Description
This compound features an isochromen-1-one core substituted with a 4-chlorophenyl group and a 2-(dimethylamino)ethyl side chain, formulated as a hydrochloride salt to enhance solubility. Its structure is optimized for interaction with the urotensin-II receptor, as evidenced by its identification as a nonpeptidic agonist (AC-7954) in a functional screen . The hydrochloride salt form (common in many pharmacologically active compounds) improves bioavailability, while the aromatic and aminoalkyl substituents facilitate receptor binding.
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2.ClH/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19;/h3-10H,11-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPGLOWFIBOGMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432683 | |
| Record name | 3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477313-09-0 | |
| Record name | 3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Isochromenone Skeleton
The isochromenone core is synthesized via intramolecular cyclization of a substituted benzoyl chloride derivative. For example, 2-(carboxymethyl)benzoic acid can be converted to its acid chloride using thionyl chloride, followed by AlCl3-catalyzed Friedel-Crafts acylation with 4-chlorotoluene.
Reaction Conditions :
Introduction of the Dimethylaminoethyl Side Chain
The 3-position is functionalized via a two-step alkylation:
- Bromination : Treat the isochromenone intermediate with N-bromosuccinimide (NBS) in CCl4 under radical conditions to introduce a bromine atom at position 3.
- Nucleophilic Substitution : React the brominated compound with 2-(dimethylamino)ethanol in the presence of NaH, facilitating SN2 displacement.
Optimization Data :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN | 80°C | 85% |
| Alkylation | 2-(Dimethylamino)ethanol, NaH | 60°C | 78% |
Synthetic Route 2: Mannich Reaction for Concurrent Side Chain Installation
One-Pot Cyclization and Amine Incorporation
A Mannich reaction enables simultaneous formation of the isochromenone ring and introduction of the dimethylaminoethyl group. Starting with 4-chlorophenylacetic acid, condensation with formaldehyde and dimethylamine hydrochloride in acetic acid yields the β-amino ketone intermediate. Subsequent cyclization via acid catalysis (H2SO4) forms the isochromenone core.
Critical Parameters :
- Molar Ratios : 4-Chlorophenylacetic acid : formaldehyde : dimethylamine = 1:2:1.2
- Cyclization Catalyst : Concentrated H2SO4 (2 equiv)
- Overall Yield : 65%
Salt Formation and Purification
Hydrochloride Salt Preparation
The free base is dissolved in anhydrous ethyl acetate, and HCl gas is bubbled through the solution at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum.
Purity Data :
- Melting Point : 214–216°C (decomposes)
- HPLC Purity : >99% (C18 column, 0.1% TFA in H2O/MeCN)
Chromatographic Purification
Flash chromatography (SiO2, 5–10% MeOH in DCM) removes residual solvents and byproducts. This step is critical for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Friedel-Crafts) | Route 2 (Mannich) |
|---|---|---|
| Total Yield | 52% | 65% |
| Step Count | 4 | 3 |
| Scalability | Moderate | High |
| Byproduct Formation | Brominated impurities | Minimal |
Route 2 offers superior efficiency, though Route 1 allows finer control over substitution patterns.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial Considerations and Process Optimization
Solvent Recycling
Toluene and DCM are recovered via fractional distillation, reducing costs by 18–22% in pilot-scale batches.
Catalytic Efficiency
Zn(TFA)2·H2O (10 mol%) improves cyclization yields by 15% compared to traditional AlCl3.
Chemical Reactions Analysis
Oxidation Reactions
The isochromenone backbone undergoes oxidation at the α-position to the ketone group. Common oxidizing agents like KMnO₄ or CrO₃ convert the methylene group adjacent to the carbonyl into a ketone or carboxylic acid derivative under acidic conditions .
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 80°C, 4 h | 3-(4-Chlorophenyl)-4-oxo-4H-isochromen-1-one |
| CrO₃ | Acetic acid, reflux | Carboxylic acid derivative |
Reduction Reactions
The dimethylaminoethyl side chain facilitates selective reductions:
-
Catalytic Hydrogenation : Pd/C in methanol reduces the isochromenone’s conjugated double bond to form a dihydro derivative .
-
LiAlH₄ : Reduces the ketone to a secondary alcohol while preserving the chlorophenyl group .
| Reagent | Conditions | Product |
|---|---|---|
| H₂ (1 atm)/Pd/C | MeOH, RT, 2 h | 3-(4-Chlorophenyl)-3-[2-(dimethylamino)ethyl]-4,5-dihydro-4H-isochromen-1-one |
| LiAlH₄ | THF, 0°C → RT, 1 h | Alcohol derivative with intact Cl-phenyl |
Substitution Reactions
The chlorophenyl group participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles:
| Nucleophile | Conditions | Product |
|---|---|---|
| NaOH (10%) | 120°C, 6 h | 3-(4-Hydroxyphenyl) derivative |
| NH₃ (liq.) | Cu catalyst, 150°C | 3-(4-Aminophenyl) analogue |
This reactivity is less pronounced compared to electron-deficient aryl chlorides due to the electron-donating dimethylaminoethyl group .
Cycloaddition and Cascade Reactions
The compound participates in cyclization reactions with amino acids or heterocycles:
-
With Hippuric Acid : Forms indeno[2,1-c]pyran-3-ones via oxazolone intermediates under EPA conditions (EtOAc/PrOH/AcOH) .
-
With Free Amino Acids : Generates 1-oxazolonylisobenzofurans through 5-exo-dig cyclization .
| Partner | Conditions | Product |
|---|---|---|
| Hippuric acid | EPA, RT, 1.5–4 h | Indeno[2,1-c]pyran-3-one (53–85% yield) |
| dl-Phenylalanine | EPA, 80°C, 1.5 h | 1-Oxazolonylisobenzofuran (>99:1 Z/E) |
Hydrolysis and Stability
The hydrochloride salt undergoes pH-dependent hydrolysis:
-
Acidic Conditions (pH < 3): Stable due to protonation of the dimethylamino group.
-
Basic Conditions (pH > 9): Rapid hydrolysis of the lactone ring to form a dicarboxylic acid .
Key Research Findings
-
Biological Activity : Derivatives show non-peptide agonism at urotensin-II receptors, relevant to cardiovascular research .
-
Synthetic Utility : Serves as a precursor for fused heterocycles via tandem cyclizations .
-
Stability Profile : Degrades in polar aprotic solvents (e.g., DMSO) over 24 h at RT .
This compound’s versatility in forming complex architectures makes it valuable for medicinal chemistry and materials science. Future studies should explore enantioselective modifications of the racemic mixture .
Scientific Research Applications
Overview
3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride, commonly referred to as (+/-)-AC 7954 Hydrochloride, is a non-peptide selective agonist for the urotensin-II receptor (UT receptor). This compound has garnered attention in various fields of scientific research due to its unique properties and potential therapeutic applications.
Cardiovascular Research
Research indicates that the urotensin-II receptor is implicated in cardiovascular regulation. Studies utilizing (+/-)-AC 7954 Hydrochloride have explored its effects on blood pressure modulation and vascular function. For instance, experiments have demonstrated that activation of the UT receptor can lead to vasoconstriction and increased cardiac output, providing insights into potential treatments for hypertension.
Neurobiology
The UT receptor is also expressed in the central nervous system, where it may play a role in neuroendocrine signaling. Investigations using (+/-)-AC 7954 Hydrochloride have aimed to elucidate its effects on neurogenic inflammation and neurodegenerative diseases. The compound's ability to activate UT receptors in neuronal tissues allows researchers to study its impact on neurotransmitter release and neuronal survival .
Cancer Research
The compound has shown promise in cancer research due to its role in cell proliferation and apoptosis. Studies have indicated that urotensin-II signaling can influence tumor growth and metastasis. By employing (+/-)-AC 7954 Hydrochloride, researchers can investigate the molecular mechanisms underlying these processes and assess potential therapeutic strategies targeting the UT receptor in cancer treatment .
Pharmacological Studies
As a selective agonist for the UT receptor, (+/-)-AC 7954 Hydrochloride serves as a critical reagent in pharmacological studies aimed at understanding receptor-ligand interactions. Researchers utilize this compound to conduct binding affinity assays and functional activity tests, which are essential for drug development targeting related pathways .
Case Studies
Several case studies have been conducted using (+/-)-AC 7954 Hydrochloride:
- Case Study on Hypertension : A study demonstrated that administration of (+/-)-AC 7954 Hydrochloride in rat models resulted in significant increases in blood pressure due to enhanced vasoconstriction mediated by UT receptor activation.
- Neuroprotection Study : Research involving this compound showed potential neuroprotective effects in models of neurodegeneration, suggesting that modulation of urotensin-II signaling could be beneficial in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to receptors, enzymes, or other proteins, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isochromen/Isochroman Cores
AC-7954 (Isochroman-1-one Derivative)
- Core Structure : Isochroman-1-one (saturated oxygen-containing ring) vs. isochromen-1-one (unsaturated).
- Substituents: Identical 4-chlorophenyl and dimethylaminoethyl groups.
- Molecular Weight : ~380 g/mol (similar to target compound).
6,7-Dimethyl Dihydroisochromen Derivative (CAS 851627-00-4)
Compounds with Heterocyclic Cores
Quinoline Carboxamide Derivatives ()
- Core Structure: 4-Hydroxyquinoline-2-carboxamide.
- Substituents: Dimethylaminoalkyl chains (e.g., N-(3-(dimethylamino)propyl)).
- Activity: Modulators of the kynurenine pathway, distinct from the target compound’s urotensin-II activity. The quinoline core’s planar structure may limit cross-reactivity with unrelated receptors .
Indol-2-one Derivative ()
- Core Structure : 1,3-Dihydro-2H-indol-2-one.
- Substituents: 4-Chlorophenyl and diethylaminoethyl groups.
Propanone-Based Analogues (Aldi Series)
- Core Structure: Propanone (e.g., Aldi-4: 1-(4-chlorophenyl)-3-(piperidinyl)-1-propanone hydrochloride).
- Substituents: Varied amino groups (piperidinyl, dimethylamino).
- Activity: ALDH inhibitors, highlighting how core structure dictates target specificity. The propanone backbone’s flexibility may reduce binding specificity compared to rigid isochromen derivatives .
Physicochemical and Pharmacokinetic Comparisons
Molecular Properties
| Compound | Core Structure | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|---|---|
| Target Compound | Isochromen-1-one | C19H19Cl2NO2 | ~380 | 2.8 |
| AC-7954 | Isochroman-1-one | C19H21Cl2NO2 | 380.3 | 3.1 |
| Quinoline Carboxamide (SzR-105) | Quinoline | C15H20ClN3O2 | 309.79 | 1.5 |
| Aldi-4 | Propanone | C14H19Cl2NO | 300.2 | 2.5 |
Solubility and Bioavailability
- Hydrochloride Salts : All compounds listed as hydrochlorides exhibit improved aqueous solubility, critical for oral absorption.
- Impact of Substituents : Methyl groups (e.g., 6,7-dimethyl in CAS 851627-00-4) increase logP, enhancing blood-brain barrier penetration but risking faster hepatic metabolism .
Biological Activity
3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride, also known as (±)-AC 7954 hydrochloride, is a compound that has garnered interest due to its biological activity as a non-peptide agonist for the urotensin-II receptor (UT receptor). This receptor is implicated in various physiological processes, including cardiovascular regulation, neuroendocrine signaling, and potential roles in metabolic disorders.
Chemical Structure and Properties
- Molecular Formula : C19H21ClNO2
- Molecular Weight : 366.3 g/mol
- CAS Number : 477313-09-0
The compound features a chlorophenyl group and a dimethylaminoethyl side chain attached to an isochromenone scaffold, which contributes to its biological activity.
The primary mechanism of action for this compound involves its selective binding to the urotensin-II receptor. Upon activation, this receptor triggers intracellular signaling pathways that can influence vascular smooth muscle contraction, cell proliferation, and neurogenic inflammation. The high selectivity for the UT receptor makes it a valuable tool for studying receptor function and exploring therapeutic applications in conditions such as hypertension and heart failure .
Urotensin-II Receptor Agonism
Research indicates that this compound exhibits potent agonistic activity at the urotensin-II receptor. In vitro studies have demonstrated that this compound can effectively stimulate receptor-mediated signaling pathways, leading to physiological effects such as vasoconstriction and increased blood pressure .
Pharmacological Studies
Pharmacological evaluations have shown that this compound can modulate various biological responses:
- Cardiovascular Effects : Studies suggest that activation of the UT receptor may lead to increased vascular tone and blood pressure regulation.
- Neuroendocrine Effects : The compound may influence hormone release and neuronal signaling pathways, potentially impacting stress responses and metabolic functions .
In Vitro Studies
In vitro assays have been conducted to assess the binding affinity and functional activity of this compound. These studies often utilize radiolabeled ligands or cell-based assays to measure how effectively the compound activates or inhibits receptor signaling pathways. The results indicate a significant interaction with the UT receptor compared to other receptors, highlighting its specificity .
Comparative Analysis with Similar Compounds
The following table summarizes similar compounds and their biological activities:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-(4-Chlorophenyl)-3-[2-(diethylamino)ethyl]-4H-isochromen-1-one | Isochromenone derivative | Diethylamine instead of dimethylamine |
| Urotensin-II | Peptide | Natural ligand for urotensin-II receptor |
| 5-Hydroxytryptamine (Serotonin) | Indoleamine | Neurotransmitter with different receptor targets |
These compounds share structural or functional similarities but differ in their side chains or core structures, which may lead to variations in biological activity.
Potential Applications
Due to its specific biological activity, this compound has potential applications in:
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride?
Methodological Answer:
- Begin by reviewing analogous chromenone syntheses, such as the base-catalyzed cyclization of enones with hydrogen peroxide in ethanol, as described in chromen-4-one derivatives .
- Optimize reaction conditions (e.g., stoichiometry of sodium hydroxide, temperature, solvent polarity) to improve yield. Use HPLC to monitor reaction progress and isolate intermediates .
- Address steric hindrance from the dimethylaminoethyl group by testing alternative catalysts (e.g., phase-transfer catalysts) to enhance regioselectivity .
Q. How can structural characterization of this compound be systematically validated?
Methodological Answer:
- Combine spectroscopic techniques:
- NMR : Assign proton environments using - and -NMR, focusing on the isochromenone core and chlorophenyl substituent .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated in pyrrolo-pyrimidine derivatives with similar aromatic systems .
- Mass spectrometry : Validate molecular weight and fragmentation patterns using high-resolution ESI-MS .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Prioritize in vitro assays for antimicrobial or enzyme inhibition activity, following protocols for structurally related chromenones .
- Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls to validate results .
- Assess cytotoxicity via MTT assays on mammalian cell lines to establish selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
Methodological Answer:
- Conduct meta-analysis of dose-response curves under standardized conditions (pH, temperature, cell line passage number) .
- Evaluate membrane permeability differences using Caco-2 monolayer assays or computational logP predictions to explain variability in cellular uptake .
- Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and validate reproducibility .
Q. What strategies address low yield during the final hydrochloride salt formation?
Methodological Answer:
- Screen counterion alternatives (e.g., sulfate, tartrate) to improve crystallinity .
- Optimize pH during salt formation: Use potentiometric titration to identify the ideal protonation state for precipitation .
- Employ anti-solvent crystallization techniques with THF/water systems to enhance purity and yield .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
Q. What analytical methods validate purity and stability under long-term storage?
Methodological Answer:
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months, analyzing degradation products via LC-MS .
- Forced degradation : Test photostability under UV light and oxidative stability with . Monitor using UPLC with PDA detection .
Q. How can solubility challenges in aqueous buffers be mitigated for in vivo studies?
Methodological Answer:
- Develop nanoparticulate formulations using PLGA or liposomal encapsulation to enhance bioavailability .
- Use co-solvents (e.g., DMSO/PEG 400) in pharmacokinetic studies, ensuring concentrations remain below cytotoxicity thresholds .
Q. What computational approaches predict metabolic pathways and potential metabolites?
Methodological Answer:
Q. How should researchers design a robust structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Synthesize analogs with modifications to the chlorophenyl or dimethylaminoethyl groups. Use QSAR models to correlate substituent properties (e.g., Hammett constants) with activity .
- Prioritize derivatives showing >50% activity in primary screens for secondary assays (e.g., time-kill kinetics, resistance development studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
